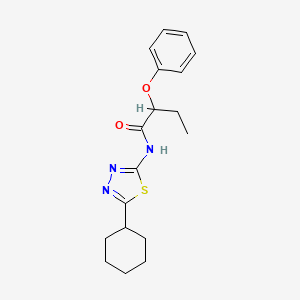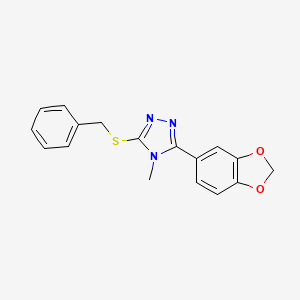
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide
Übersicht
Beschreibung
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide, also known as CYT387, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It belongs to the class of Janus kinase (JAK) inhibitors, which target the JAK-STAT signaling pathway. This pathway plays a crucial role in many cellular processes, including immune response, hematopoiesis, and inflammation. Dysregulation of this pathway has been implicated in several diseases, including cancer, autoimmune disorders, and myeloproliferative neoplasms. CYT387 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide is a selective inhibitor of JAK2 and other JAK family members. JAKs are intracellular tyrosine kinases that play a crucial role in the JAK-STAT signaling pathway. Upon activation by cytokines or growth factors, JAKs phosphorylate STATs, which then translocate to the nucleus and regulate gene expression. Dysregulation of this pathway has been implicated in several diseases, including cancer and autoimmune disorders. By inhibiting JAKs, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide suppresses the JAK-STAT signaling pathway, leading to the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. In vitro studies have demonstrated that N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide inhibits cell proliferation and induces apoptosis in a dose-dependent manner. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has also been shown to inhibit angiogenesis and modulate the immune response. In vivo studies have shown that N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide suppresses tumor growth and prolongs survival in preclinical models of leukemia, myelofibrosis, and solid tumors.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has several advantages as a tool for studying the JAK-STAT signaling pathway and its role in disease. It is a selective inhibitor of JAK2 and other JAK family members, making it a valuable tool for studying the specific functions of these kinases. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has also been extensively studied in preclinical models of cancer, providing a wealth of data on its efficacy and mechanism of action. However, there are also limitations to using N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide in lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cells. Additionally, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide and its role in disease. One area of focus is the development of combination therapies with other targeted agents or chemotherapy drugs. Another area of focus is the identification of biomarkers that can predict response to N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide treatment. Additionally, there is a need for further research on the safety and tolerability of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide in clinical trials, as well as its long-term effects on disease progression and patient outcomes.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has been extensively studied in preclinical models of cancer, including leukemia, myelofibrosis, and solid tumors. In these studies, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has been shown to inhibit JAK2 and other JAK family members, leading to the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide has also been shown to modulate the immune response, leading to enhanced anti-tumor activity. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide is currently being evaluated in clinical trials for the treatment of myelofibrosis, polycythemia vera, and acute myeloid leukemia.
Eigenschaften
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-15(23-14-11-7-4-8-12-14)16(22)19-18-21-20-17(24-18)13-9-5-3-6-10-13/h4,7-8,11-13,15H,2-3,5-6,9-10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWKYQOKFBYEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2CCCCC2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-phenoxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4088454.png)

![N-benzyl-4-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4088459.png)
![2-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B4088460.png)
![1-(3-methylphenyl)-5-(4-nitrobenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4088471.png)
![2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4088483.png)
![1-(4-hydroxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4088494.png)
![ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate](/img/structure/B4088502.png)
![3,4,5-triethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4088506.png)
![1-[4-(benzyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4088511.png)
![N-[2-(cyclohexylthio)ethyl]-2-methoxybenzamide](/img/structure/B4088517.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide](/img/structure/B4088519.png)
![1-(3,4-dimethylphenyl)-3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B4088522.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4088533.png)